molecular formula C21H20O4 B6339639 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester CAS No. 1171923-66-2

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester

Cat. No.: B6339639
CAS No.: 1171923-66-2
M. Wt: 336.4 g/mol
InChI Key: KPPFQPHRLCULJD-UHFFFAOYSA-N
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Description

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester is an organic compound with a complex structure that includes a methoxy group, a naphthalene ring, and a benzoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with naphthalen-1-ylmethanol in the presence of a suitable catalyst to form the ester linkage. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-6-(naphthalen-1-ylmethoxymethyl)benzoic acid, while reduction of the ester group can produce 2-methoxy-6-(naphthalen-1-ylmethoxymethyl)benzyl alcohol.

Scientific Research Applications

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-phenyl-benzoic acid methyl ester
  • 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid methyl ester
  • 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid ethyl ester

Uniqueness

2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

methyl 2-methoxy-6-(naphthalen-1-ylmethoxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-23-19-12-6-10-17(20(19)21(22)24-2)14-25-13-16-9-5-8-15-7-3-4-11-18(15)16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPFQPHRLCULJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)COCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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